3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and CAS Registry Numbers

The IUPAC name for the base compound is 3-methyl-1H-pyrazole-5-carboxylic acid , reflecting the methyl group at position 3 and the carboxylic acid moiety at position 5 on the pyrazole ring. Its hydrochloride derivative is formally named 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride , indicating the addition of hydrochloric acid to form a salt.

The base compound has two CAS Registry Numbers: 696-22-0 (3-methyl-1H-pyrazole-5-carboxylic acid) and 402-61-9 (5-methyl-1H-pyrazole-3-carboxylic acid), which represents a tautomeric form. The hydrochloride salt’s CAS number is not explicitly documented in public databases, though its synthesis is implied through standard salt-forming reactions.

EC Numbers and Regulatory Classifications

The European Community (EC) number for the base compound is 211-734-4 , derived from its CAS registry. Regulatory classifications under the CLP Regulation (EC) No 1272/2008 are not directly specified for the hydrochloride salt. However, hydrochloric acid (HCl), a component of the salt, is classified as Skin Corrosion/Irritation Category 1B (H314) and Eye Irritation Category 2 (H319).

Properties

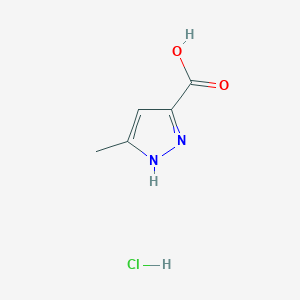

Molecular Formula |

C5H7ClN2O2 |

|---|---|

Molecular Weight |

162.57 g/mol |

IUPAC Name |

5-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-3-2-4(5(8)9)7-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H |

InChI Key |

JFDNGWSKVOUPPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. One common method includes the use of 3-methyl-1H-pyrazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or esters.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride and its derivatives. Studies indicate that these compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed IC50 values ranging from 0.08 to 12.07 mM against HeLa (cervical cancer) and L1210 (murine leukemia) cells, suggesting strong efficacy in inhibiting cancer cell growth .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound 5 | HeLa | 0.08 - 12.07 |

| Compound 18 | L1210 | 41 ± 3 |

Enzyme Inhibition

The compound has been identified as a selective inhibitor of d-amino acid oxidase (DAO), an enzyme implicated in various metabolic processes and disease states. By inhibiting DAO, it may help modulate the metabolism of D-amino acids, thereby reducing oxidative stress and protecting cells from damage .

Anti-inflammatory Activity

In addition to its anticancer properties, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in murine models. This suggests its potential utility in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves the cyclization of appropriate precursors, followed by treatment with hydrochloric acid to form the hydrochloride salt. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and specific catalysts .

Reaction Conditions

A notable synthetic route involves refluxing l-methyl-1H-pyrazole-5-carboxylic acid with sulfuric acid in methanol, achieving yields around 68% .

| Reaction Component | Conditions | Yield |

|---|---|---|

| l-Methyl-1H-pyrazole-5-carboxylic acid | Reflux with sulfuric acid in methanol | 68% |

Case Studies

Several studies have documented the biological activities associated with pyrazole derivatives:

- A comprehensive investigation into various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could significantly enhance or diminish biological activity. For example, introducing different alkyl or aryl groups at position N1 was shown to affect antiproliferative activity across tested cell lines .

- Another study focused on the compound's ability to inhibit tubulin polymerization, a critical process for cancer cell division, thereby inducing apoptosis in cancer cells .

Research Findings

Research findings indicate several promising applications for this compound:

- Antiproliferative Activity : Demonstrated ability to inhibit tubulin polymerization and induce apoptosis.

- Enzyme Inhibition : Acts as a selective inhibitor of d-amino acid oxidase.

- Oxidative Stress Reduction : Potential protective effects against cellular damage through modulation of oxidative stress pathways.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By binding to the active site of DAO, it prevents the oxidation of D-amino acids, thereby reducing oxidative stress within cells. This mechanism is particularly relevant in the context of neuroprotection and pain management .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent position and nature on the pyrazole ring significantly influence physical properties and reactivity. Key analogs include:

Key Observations :

- Substituent Effects : Bulky groups (e.g., tert-butyl) at N1 increase melting points compared to smaller substituents.

- Hydrogen Bonding : The 1-(3-chloro-2-pyridyl) derivative forms O–H⋯N hydrogen bonds, enabling 1D chain structures in MOFs.

- Hydrochloride vs. Free Acid : The hydrochloride salt of 3-methyl-1H-pyrazole-5-carboxylic acid is expected to exhibit higher aqueous solubility than the free acid, similar to yohimbine hydrochloride.

Biological Activity

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The structural diversity of pyrazole derivatives allows for the modification of their pharmacological profiles, making them valuable in drug development .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from 3-methyl-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 3-Methyl-1H-pyrazole derivative A | 84.2 | 76 | 10 |

| Standard (Dexamethasone) | 76 | 86 | 1 |

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example, a study reported that certain pyrazole derivatives exhibited IC50 values as low as 26 µM against A549 lung cancer cells .

Table 2: Anticancer Activity of Selected Pyrazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-1H-pyrazole derivative B | MDA-MB-231 (Breast) | 49.85 |

| Pyrazole derivative C | HepG2 (Liver) | 26 |

| Pyrazole derivative D | HCT116 (Colorectal) | 3.3 |

The mechanisms through which pyrazoles exert their biological effects are multifaceted:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Cytokine Modulation : By modulating the levels of pro-inflammatory cytokines like TNF-α and IL-6, these compounds can effectively reduce inflammation.

- Induction of Apoptosis : Some pyrazole derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted by Sharath et al. synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that several compounds significantly reduced edema compared to the control group .

Case Study 2: Anticancer Properties

In another investigation by Wei et al., a series of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The most potent compound showed significant growth inhibition against A549 cells with an IC50 value of 26 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.